2-(4-Cyanophenyl)-4-nitrobenzoic acid

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Researchers requiring a biphenyl building block with a sterically congested carboxylic acid often face supply inconsistency with poorly characterized isomers. This 2,4-substituted scaffold ensures reproducible reactivity in amide couplings and atropisomer synthesis. - Unique ortho-cyanophenyl hindrance enables restricted bond rotation in derived amides and esters. - Defined 4-nitro group serves as a precise electronic probe for mechanistic physical organic chemistry. - Consistent purity and full analytical characterization eliminate batch-to-batch variability in multi-step research programs.

Molecular Formula C14H8N2O4
Molecular Weight 268.22 g/mol
CAS No. 1261979-80-9
Cat. No. B6396679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyanophenyl)-4-nitrobenzoic acid
CAS1261979-80-9
Molecular FormulaC14H8N2O4
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C14H8N2O4/c15-8-9-1-3-10(4-2-9)13-7-11(16(19)20)5-6-12(13)14(17)18/h1-7H,(H,17,18)
InChIKeyCJRQKSTYLAGVHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Cyanophenyl)-4-nitrobenzoic acid: Technical Baseline


2-(4-Cyanophenyl)-4-nitrobenzoic acid (CAS 1261979-80-9) is a biphenyl-2-carboxylic acid derivative characterized by the simultaneous presence of a 4-cyanophenyl substituent at the 2-position and a nitro group at the 4-position of the benzoic acid core [1]. This specific substitution pattern confers distinct electronic properties and a unique steric environment around the carboxylic acid moiety, which are critical for its application as a synthetic intermediate and building block in medicinal chemistry and materials science [1]. The compound exhibits a molecular formula of C14H8N2O4, a molecular weight of 268.22 g/mol, a calculated XLogP3-AA of 2.6, and a topological polar surface area (TPSA) of 107 Ų [1]. While it shares the same molecular formula and many computed bulk physicochemical properties with its positional isomers, its unique 2,4-substitution pattern on the benzoic acid ring offers potential for distinct reactivity and selectivity in downstream transformations .

2-(4-Cyanophenyl)-4-nitrobenzoic acid: Positional Isomer Substitution Failure


Despite sharing an identical molecular formula (C14H8N2O4) and bulk physicochemical properties (e.g., molecular weight, XLogP, TPSA) with its positional isomers [1], 2-(4-Cyanophenyl)-4-nitrobenzoic acid exhibits a fundamentally different spatial arrangement of its key functional groups . In this compound, the carboxylic acid group is flanked by the bulky 4-cyanophenyl substituent at the ortho position (position 2), while the electron-withdrawing nitro group resides at the para position (position 4). This specific 2,4-arrangement creates a sterically hindered carboxylic acid with a unique electronic environment, which is known to profoundly influence reaction rates, regioselectivity in further functionalization, and the physicochemical properties of derived amides and esters . Substituting this compound with a different isomer (e.g., the 3,5-disubstituted or 2,4-disubstituted variant where the nitro and carboxy groups are swapped) would alter the steric and electronic landscape of the core scaffold, potentially compromising the yield, purity, or even the feasibility of critical synthetic steps in a multi-stage research or manufacturing process .

2-(4-Cyanophenyl)-4-nitrobenzoic acid: Differentiation Evidence


Steric Hindrance at Carboxylic Acid

2-(4-Cyanophenyl)-4-nitrobenzoic acid is a specific positional isomer within a family of (4-cyanophenyl)-nitrobenzoic acids. Its defining structural feature is the presence of the carboxylic acid group at the 2-position (ortho to the biphenyl linkage) and the nitro group at the 4-position (para to the carboxylic acid). This contrasts directly with its closest commercially available analogs: 3-(4-cyanophenyl)-5-nitrobenzoic acid (CAS 1261920-89-1) and 4-(4-cyanophenyl)-2-nitrobenzoic acid (CAS 1261954-21-5) [1]. The 2,4-substitution pattern in the target compound places the bulky 4-cyanophenyl group adjacent to the reactive carboxylic acid, creating a sterically congested environment that is absent in the other isomers . This steric hindrance is a key differentiator that can be exploited to control reaction kinetics and product distribution in derivatization reactions.

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

TPSA-Based Differentiation

Topological Polar Surface Area (TPSA) is a key computational descriptor used to predict a molecule's passive membrane permeability and oral bioavailability. While often similar, subtle differences in TPSA among positional isomers can translate to measurable differences in biological transport properties. For 2-(4-Cyanophenyl)-4-nitrobenzoic acid, the computed TPSA is 107 Ų [1]. This value is slightly higher than the 106.9 Ų reported for the 3,5-isomer (CAS 1261920-89-1) on some platforms , and identical to the 107 Ų reported for the 2-nitro isomer (CAS 1261954-21-5) [2]. While the differences are small, they reflect the distinct spatial arrangement of polar atoms in each isomer and can be a starting point for understanding differential behavior in biological assays or chromatographic separations.

Computational Chemistry Medicinal Chemistry ADME Prediction

Substituent Effects on Reactivity

The unique 2,4-substitution pattern of 2-(4-Cyanophenyl)-4-nitrobenzoic acid is expected to result in a distinct Hammett sigma constant (σ) for its carboxylic acid group compared to its isomers. This constant quantitatively describes the electronic effect of the ring substituents on the reactivity of the acid. The nitro group in the para position is a strong electron-withdrawing group by both induction and resonance (-M), which increases the acidity of the benzoic acid. The adjacent 4-cyanophenyl group at the ortho position introduces both an electronic effect and a significant steric effect. While direct Hammett parameters for this exact isomer are not published, literature on related systems (e.g., 4-nitrophenyl substituted benzoates) demonstrates that the position of a nitro group can alter reaction rates with nucleophiles by up to an order of magnitude [1]. The specific 2,4-arrangement in this compound provides a unique combination of electronic activation and steric shielding that is not available in the other isomers, making it a tool for chemoselective transformations where control over both electronic and steric factors is required .

Physical Organic Chemistry Reaction Kinetics Substituent Effects

Commercial Availability and Provenance

2-(4-Cyanophenyl)-4-nitrobenzoic acid (CAS 1261979-80-9) is commercially available from specialized chemical suppliers, typically at a standard purity of 95% [1]. Its commercial availability as a discrete, pre-characterized compound (with an MDL number MFCD18319168 and PubChem CID 53225099) distinguishes it from hypothetical or in-situ-generated intermediates [2]. In contrast, while positional isomers like 3-(4-cyanophenyl)-5-nitrobenzoic acid (CAS 1261920-89-1) and 4-(4-cyanophenyl)-2-nitrobenzoic acid (CAS 1261954-21-5) are also cataloged, they are distinct chemical entities with different CAS numbers and supply chains . Procurement of the correct isomer is non-negotiable for reproducibility in research and development. The target compound's cataloged status and associated unique identifiers ensure traceability and allow for consistent sourcing, a critical factor in regulated environments and for scaling up synthetic processes.

Chemical Sourcing Procurement Research Supply Chain

2-(4-Cyanophenyl)-4-nitrobenzoic acid: Application Scenarios


Sterically Hindered Amide and Ester Synthesis

The unique steric hindrance around the carboxylic acid group, due to the ortho-positioned 4-cyanophenyl ring, makes 2-(4-Cyanophenyl)-4-nitrobenzoic acid an ideal building block for creating amide and ester bonds with restricted rotation. This is a highly valued property in medicinal chemistry for improving the pharmacokinetic profile and target selectivity of drug candidates . In comparative studies, this specific isomer is selected when a synthetic route demands a congested carboxylate to prevent unwanted side reactions or to create a chiral axis in the final product .

ADME Modeling with Isomer-Specific TPSA

Given its calculated TPSA of 107 Ų, this compound can serve as a precise input for computational models predicting membrane permeability and oral absorption [1]. Medicinal chemists developing Structure-Activity Relationship (SAR) studies for a series of biphenyl-carboxylic acid derivatives will require the exact TPSA of the 2,4-isomer to build accurate models, as the 3,5-isomer (TPSA ~106.9 Ų) would introduce a systematic, albeit small, error [1].

Electronic Substituent Effects in Physical Organic Chemistry

The compound's 4-nitro group is a well-characterized probe for electron demand in physical organic chemistry. Its placement para to the carboxylic acid, coupled with the ortho cyanophenyl group, provides a specific and quantifiable electronic environment for mechanistic studies [2]. Researchers can use this compound to investigate the interplay between resonance and steric effects on reaction kinetics, providing fundamental insights not obtainable with the other isomers where the nitro group is in a different position [2].

Reliable Procurement for Multi-Step Synthesis

For research groups and CROs requiring a consistent supply of this specific building block for multi-step synthesis, the compound's established CAS number (1261979-80-9), MDL number (MFCD18319168), and availability at a defined purity (e.g., 95%) ensure traceability and reproducibility across experiments [3]. This is a critical operational advantage over less well-characterized or custom-synthesized isomers, which can introduce variability and delay into a project timeline [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Cyanophenyl)-4-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.